8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
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Overview
Description
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a diphenylphosphanyl group and a 4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from an amino alcohol and a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating catalytic cycles.
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.
Comparison with Similar Compounds
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Lacks the oxazoline ring, making it less versatile in certain applications.
2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline: Lacks the diphenylphosphanyl group, affecting its catalytic properties.
Uniqueness
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is unique due to the combination of the diphenylphosphanyl group and the oxazoline ring, which provides a balance of electronic and steric properties, making it highly versatile for various applications.
Properties
Molecular Formula |
C30H23N2OP |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2 |
InChI Key |
FYDFMZKMPZIZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Origin of Product |
United States |
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